Benzyl 2-amino-3-methylbutanoate

peptide synthesis organic chemistry chemical handling

Benzyl 2-amino-3-methylbutanoate (CAS 17645-51-1), also known as valine benzyl ester or benzyl valinate, is an amino acid ester derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol. It is a protected form of the branched-chain amino acid valine, wherein the carboxylic acid moiety is esterified with a benzyl group.

Molecular Formula C12H17NO2
Molecular Weight 207.26888
CAS No. 17645-51-1
Cat. No. B1144318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-amino-3-methylbutanoate
CAS17645-51-1
Molecular FormulaC12H17NO2
Molecular Weight207.26888
Structural Identifiers
SMILESCC(C)C(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-Amino-3-Methylbutanoate (Valine Benzyl Ester, CAS 17645-51-1): Chemical Identity and Procurement Baseline


Benzyl 2-amino-3-methylbutanoate (CAS 17645-51-1), also known as valine benzyl ester or benzyl valinate, is an amino acid ester derivative with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol [1]. It is a protected form of the branched-chain amino acid valine, wherein the carboxylic acid moiety is esterified with a benzyl group . This compound is primarily employed as a synthetic intermediate in peptide chemistry and as a building block in the preparation of pharmaceuticals and bioactive compounds . It is commercially available as a colorless to light yellow liquid with a purity specification typically ≥95% and is recommended to be stored under refrigeration (0–10°C) to maintain stability [2].

Benzyl 2-Amino-3-Methylbutanoate: Why Simple Substitution with Other Valine Esters or Amino Acid Benzyl Esters Is Not Straightforward


The choice of valine benzyl ester as a free base versus its hydrochloride or tosylate salts, or the selection of a benzyl ester over a tert-butyl ester, can profoundly impact reaction outcomes, purification, and final product quality. While all serve as protected amino acid building blocks, differences in physical state, solubility, stability, protonation equilibria, and even stereochemical reaction pathways preclude direct, unoptimized interchange. For example, the free base form (liquid) offers distinct handling and solubility advantages compared to solid salts, and the benzyl ester exhibits different reactivity and deamination pathways relative to the parent amino acid or tert-butyl esters. These differences necessitate a rigorous, evidence-based evaluation for scientific selection and procurement [1][2].

Benzyl 2-Amino-3-Methylbutanoate: Quantitative Comparative Evidence for Scientific Selection


Physical State Differentiation: Liquid Free Base vs. Solid Salt Forms of Valine Benzyl Ester

Benzyl 2-amino-3-methylbutanoate (free base) is a liquid at 20°C, whereas its hydrochloride and tosylate salts are crystalline solids [1]. This physical state difference directly impacts handling, dosing, and solubility in non-polar organic solvents. The free base liquid form can be dispensed volumetrically and may dissolve more readily in certain organic reaction media without the need for prior neutralization [2]. In contrast, the hydrochloride salt requires an additional base-neutralization step in many peptide coupling reactions, potentially introducing side reactions or complicating purification .

peptide synthesis organic chemistry chemical handling

Solubility Profile Contrast: Organic Solvent Miscibility vs. Aqueous Solubility of the Hydrochloride Salt

The free base benzyl 2-amino-3-methylbutanoate is freely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, ethers), which is ideal for anhydrous peptide coupling reactions [1]. In contrast, the hydrochloride salt is freely soluble in water and polar protic solvents (e.g., methanol, ethanol) but has limited solubility in non-polar organic media . This difference in solubility profile dictates the choice of reaction medium: the free base is preferred for standard carbodiimide-mediated couplings in dichloromethane or DMF, while the hydrochloride salt may be more suitable for aqueous or biphasic coupling strategies.

solubility formulation peptide coupling

Comparative Protonation Constants (pKa) of Amino Acid Benzyl Esters vs. tert-Butyl Esters

Potentiometric studies have determined the stoichiometric protonation constants of a series of α-amino acid benzyl and tert-butyl esters in ethanol-water mixtures [1]. While the exact numeric pKa values for L-valine benzyl ester vary with ethanol concentration, the study establishes a clear class-level trend: benzyl esters exhibit different basicity compared to their tert-butyl counterparts. Specifically, the protonation constants (log K) for benzyl esters are generally lower than those for tert-butyl esters, indicating that the benzyl ester nitrogen is less basic [1]. This difference in basicity influences the compound's behavior in acid-catalyzed reactions and its susceptibility to protonation in biological systems or during chromatographic purification.

protonation pKa solvent effects reactivity

Divergent Deamination Pathways: L-Valine Benzyl Ester vs. L-Valine

A comparative study of nitrous acid deamination in acetic acid revealed distinct product distributions between L-valine and L-valine benzyl ester [1]. While deamination of L-valine yielded exclusively the substitution product, deamination of L-valine benzyl ester produced a mixture of substitution, migration, and elimination products [1]. This indicates that the benzyl ester moiety significantly alters the reaction pathway, likely by influencing the stability of intermediate carbocation species or by participating in neighboring group effects. Such mechanistic divergence must be considered when using the compound in reactions where deamination or related carbocation chemistry is possible.

deamination stereochemistry reaction mechanism synthetic utility

Predicted pKa and Lipophilicity (XLogP3) Distinguish Free Base from Salt Forms

Computational predictions provide a quantitative baseline for comparing physicochemical properties. For benzyl 2-amino-3-methylbutanoate (free base), the predicted pKa is approximately 7.85 ± 0.33, and the XLogP3 (a measure of lipophilicity) is 2.1 [1]. In contrast, the hydrochloride salt (CAS 2462-34-2) is a solid with a melting point of 138°C and a specific rotation of -10° (c=2, water) [2]. These predicted and measured properties offer a framework for understanding differences in membrane permeability, solubility, and chromatographic behavior. While pKa and LogP values are predictive for the free base, the salt form's behavior in solution is governed by its dissociation equilibrium.

physicochemical properties drug design ADME prediction

Benzyl 2-Amino-3-Methylbutanoate: Optimal Use Cases Derived from Comparative Evidence


Anhydrous Peptide Synthesis and Solid-Phase Protocols

Given its liquid physical state and high solubility in organic solvents such as dichloromethane and DMF [1], benzyl 2-amino-3-methylbutanoate is the preferred form for standard anhydrous peptide coupling reactions. The absence of a counterion eliminates the need for an in situ neutralization step, streamlining the synthesis and reducing the risk of racemization. It is particularly well-suited for automated peptide synthesizers where liquid handling is advantageous.

Synthesis of Modified Peptides Requiring Selective Benzyl Ester Deprotection

The benzyl ester group is orthogonal to many common protecting groups (e.g., Boc, Fmoc) and can be selectively removed via hydrogenolysis. This property makes benzyl 2-amino-3-methylbutanoate an ideal building block for constructing peptides where the C-terminus must remain protected during chain elongation and then be unmasked under mild, neutral conditions . The free base form's compatibility with hydrogenation catalysts without the need for prior neutralization is a practical advantage.

Investigation of Carbocation-Mediated Rearrangements and Stereochemical Outcomes

The divergent deamination behavior observed for L-valine benzyl ester compared to L-valine [2] indicates that this compound can serve as a unique probe for studying reaction mechanisms involving carbocation intermediates. Its propensity to yield multiple products under deaminative conditions may be exploited for the synthesis of structurally diverse valine-derived scaffolds, which is of interest in medicinal chemistry for exploring structure-activity relationships.

Chromatographic Method Development and Physicochemical Profiling

The predicted pKa of ~7.85 and XLogP3 of 2.1 [3] provide a quantitative basis for designing HPLC separation methods and for predicting the compound's behavior in reversed-phase systems. This information is valuable for analytical chemists developing purity assays or for formulators assessing potential for passive membrane permeability in prodrug design. The liquid free base form also facilitates the preparation of standard solutions for quantitative analysis.

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